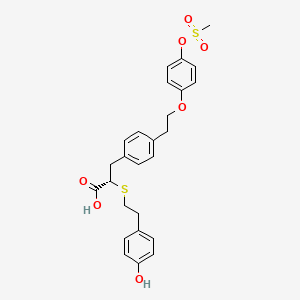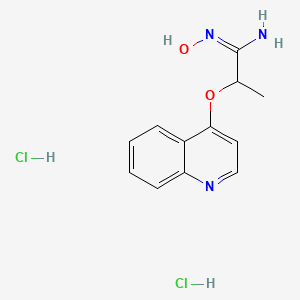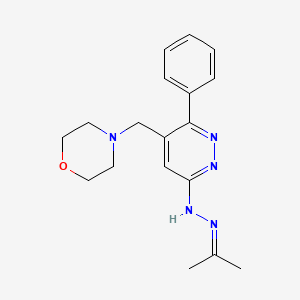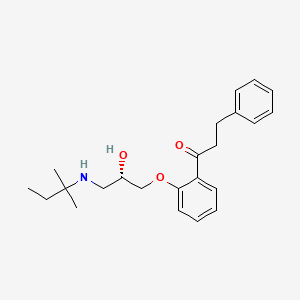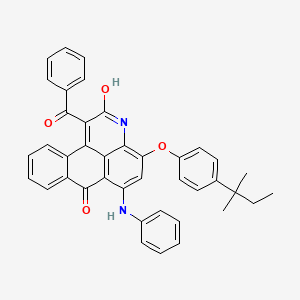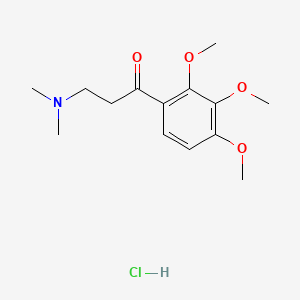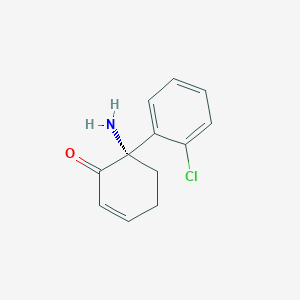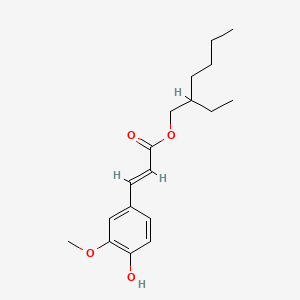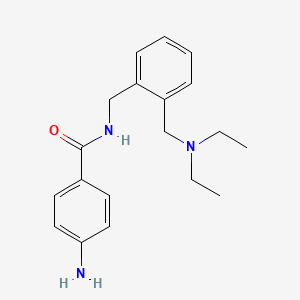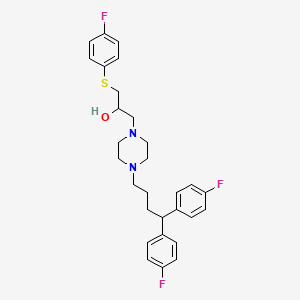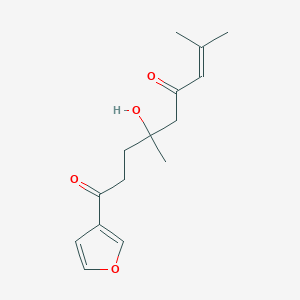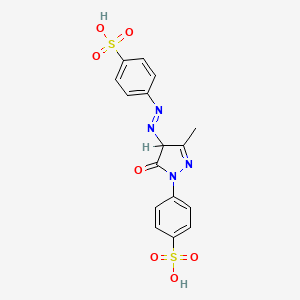
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulfophenyl)azo)-1H-pyrazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is a synthetic organic compound known for its vibrant color and application in various industries. This compound is characterized by the presence of sulfonic acid groups and an azo linkage, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-2-pyrazolin-5-one under controlled conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid groups, resulting in the formation of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo linkage can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo linkage and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid
- 4,5-Dihydroxy-3-(4-sulfophenylazo)-2,7-naphthalenedisulfonic acid
Uniqueness: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is unique due to its specific structural features, such as the presence of both sulfonic acid groups and an azo linkage, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
19910-52-2 |
|---|---|
Fórmula molecular |
C16H14N4O7S2 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O7S2/c1-10-15(18-17-11-2-6-13(7-3-11)28(22,23)24)16(21)20(19-10)12-4-8-14(9-5-12)29(25,26)27/h2-9,15H,1H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
RUSUVXHUZYUKCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


